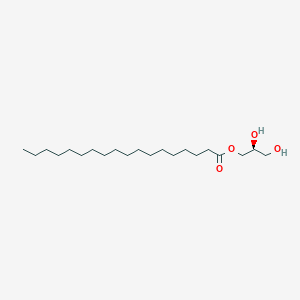
1-ステアロイル-sn-グリセロール
概要
説明
1-ステアロイル-sn-グリセロール: は、モノアシルグリセロールであり、グリセロール分子に単一の脂肪酸鎖が結合したグリセリドの一種です。. この化合物は、さまざまな生物系に自然に見られ、代謝プロセスにおいて重要な役割を果たしています。
2. 製法
合成経路と反応条件: 1-ステアロイル-sn-グリセロールは、ステアリン酸とグリセロールのエステル化によって合成できます。 この反応は通常、硫酸またはp-トルエンスルホン酸などの触媒を必要とし、還流条件下で行うことで、反応を完了に近づけることができます .
工業的生産方法: 工業的環境では、1-ステアロイル-sn-グリセロールは、リパーゼを用いた酵素的方法によって製造されることが多いです。 これらの酵素は、穏やかな条件下で、ステアリン酸とグリセロールのエステル化を触媒し、より環境に優しく効率的な製造方法を提供します .
科学的研究の応用
1-Stearoyl-sn-glycerol has diverse applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and signaling pathways.
Industry: Utilized in the production of cosmetics and personal care products due to its emollient properties.
作用機序
1-ステアロイル-sn-グリセロールは、さまざまなメカニズムを通じてその効果を発揮します。
ヒストン脱アセチル化酵素3 (HDAC3)の阻害: これにより、ヒストンのアセチル化が増加し、遺伝子の発現に影響を与え、癌細胞のアポトーシスを促進します.
シグナル伝達および転写活性化因子3 (STAT3)の阻害: これにより、STAT3のリン酸化と活性化が抑制され、生存遺伝子の発現が低下し、アポトーシスが誘導されます.
プロテインキナーゼC (PKC)の活性化: この酵素は、細胞の成長、分化、およびアポトーシスにおいて重要な役割を果たします.
6. 類似化合物の比較
類似化合物:
1-パルミトイル-sn-グリセロール: 類似の構造ですが、ステアロイル基の代わりにパルミトイル基を持っています。
1-オレオイル-sn-グリセロール: オレオイル基を含んでおり、二重結合を持つため不飽和です。
1-リノレオイル-sn-グリセロール: リノレオイル基を含んでおり、二重結合を2つ持っているため、多価不飽和です
独自性: 1-ステアロイル-sn-グリセロールは、飽和ステアロイル基を持つため、物理的性質と生物学的活性を大きく左右します。 飽和しているため、不飽和モノアシルグリセロールと比較して、より安定し、酸化されにくいです .
生化学分析
Biochemical Properties
1-Stearoyl-sn-glycerol interacts with various enzymes and proteins. It has been found to activate protein kinase C (PKC), a key regulator of signal transduction, cellular regulation, and tumor promotion . It also competitively binds to the Ras activator RasGRP .
Cellular Effects
In cellular processes, 1-Stearoyl-sn-glycerol plays a significant role. It has been shown to induce apoptosis in chronic myelogenous leukemia K562 cells by increasing Annexin V positive and caspase activation . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1-Stearoyl-sn-glycerol exerts its effects through various mechanisms. It enhances histone H3 acetylation but decreases histone deacetylase (HDAC) activity and HDAC3 expression . It also inhibits the phosphorylation of STAT3, its DNA binding activity, and nuclear co-localization of HDAC3 and STAT3 .
Metabolic Pathways
1-Stearoyl-sn-glycerol is involved in several metabolic pathways. It is a key intermediate in lipid metabolism, activating protein kinase C (PKC) and other proteins that affect cell growth, development, survival, apoptosis, carcinogenesis, and metastasis .
準備方法
Synthetic Routes and Reaction Conditions: 1-Stearoyl-sn-glycerol can be synthesized through the esterification of glycerol with stearic acid. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In industrial settings, 1-stearoyl-sn-glycerol is often produced through enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with stearic acid under mild conditions, offering a more environmentally friendly and efficient production method .
化学反応の分析
反応の種類: 1-ステアロイル-sn-グリセロールは、次のようなさまざまな化学反応を起こします。
加水分解: この反応は、エステル結合を破壊し、グリセロールとステアリン酸を生成します。
酸化: この化合物は、酸化されてステアリン酸とグリセロール誘導体を形成することがあります。
エステル交換: この反応には、ステアロイル基を別の脂肪酸基と交換することが含まれます.
一般的な試薬と条件:
加水分解: 通常、水酸化ナトリウムまたは塩酸水溶液を用いて、還流条件下で行います。
酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤を用いて行います。
エステル交換: リパーゼまたはメトキシドナトリウムなどの化学触媒によって触媒されます.
生成される主な生成物:
加水分解: グリセロールとステアリン酸。
酸化: ステアリン酸とグリセロール誘導体。
エステル交換: 用いる脂肪酸に応じて、さまざまなモノアシルグリセロールが生成されます.
4. 科学研究への応用
1-ステアロイル-sn-グリセロールは、科学研究において、さまざまな用途があります。
化学: エステル化反応やエステル交換反応を研究するためのモデル化合物として使用されます。
生物学: 脂質代謝やシグナル伝達経路における役割について調査されています。
類似化合物との比較
1-Palmitoyl-sn-glycerol: Similar structure but with a palmitoyl group instead of a stearoyl group.
1-Oleoyl-sn-glycerol: Contains an oleoyl group, which has a double bond, making it unsaturated.
1-Linoleoyl-sn-glycerol: Contains a linoleoyl group with two double bonds, making it polyunsaturated
Uniqueness: 1-Stearoyl-sn-glycerol is unique due to its saturated stearoyl group, which influences its physical properties and biological activities. Its saturated nature makes it more stable and less prone to oxidation compared to unsaturated monoacylglycerols .
特性
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICKXHEKHSIBG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309576 | |
| Record name | 1-O-Octadecanoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(18:0/0:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22610-61-3 | |
| Record name | 1-O-Octadecanoyl-sn-glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22610-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-O-Octadecanoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MG(18:0/0:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


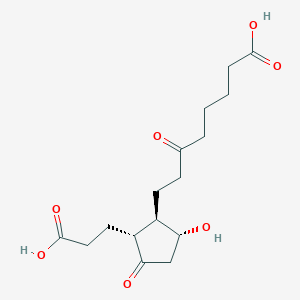
![(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile](/img/structure/B134655.png)
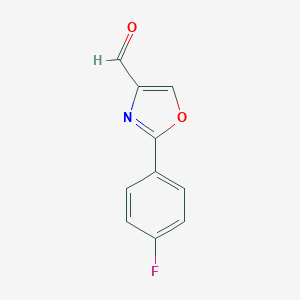
![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134659.png)
![5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI)](/img/structure/B134662.png)
![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)
![(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134667.png)
![4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B134669.png)
![Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide](/img/structure/B134671.png)
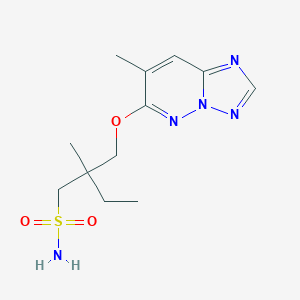
![(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(4-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B134674.png)
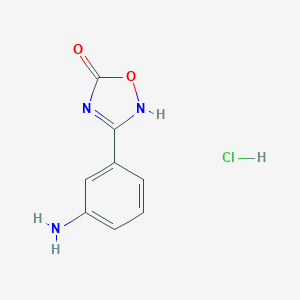
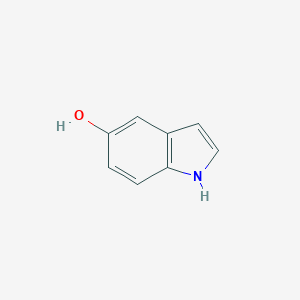
![2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid](/img/structure/B134681.png)
